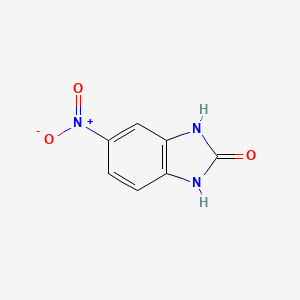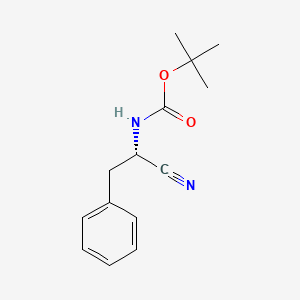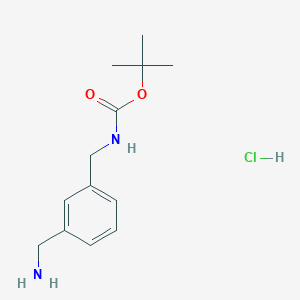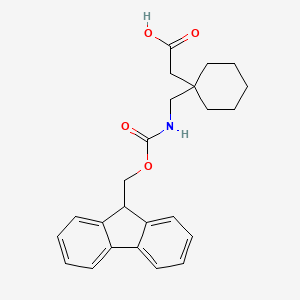
Chlorure de 4-(2-bromoacétyl)benzènesulfonyle
Vue d'ensemble
Description
The compound 4-(2-bromoacetyl)benzenesulfonyl chloride is a chemical intermediate that can be utilized in various organic synthesis processes. Although the provided papers do not directly discuss this compound, they do provide insights into similar sulfonyl chloride compounds and their applications. For instance, the synthesis of 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzenesulfonyl chloride is a key building block of penoxsulam, an herbicide, indicating the importance of such compounds in agricultural chemistry .
Synthesis Analysis
The synthesis of related sulfonyl chloride compounds involves multiple steps, including regioselective lithiation, electrophilic substitution, copper-catalyzed C–O coupling, and chloroxidation conditions . These methods could potentially be adapted for the synthesis of 4-(2-bromoacetyl)benzenesulfonyl chloride, although the specific details would depend on the starting materials and desired functional group orientation.
Molecular Structure Analysis
The molecular structure of sulfonyl chloride compounds is often characterized by X-ray diffraction methods, as seen in the study of 2,4,5-trichlorobenzenesulfonyl chloride . The planarity of the benzene ring and the dihedral angle with the sulfonyl group are key features that can influence the reactivity and physical properties of these compounds. Similar analysis techniques would likely be used to determine the structure of 4-(2-bromoacetyl)benzenesulfonyl chloride.
Chemical Reactions Analysis
Sulfonyl chlorides are known to participate in various chemical reactions due to their electrophilic nature. For example, 4-chlorobenzenesulfonyl chloride can react with amines to form sulfonamides, which can then undergo further reactions with electrophiles to produce a variety of substituted acetamides with potential antibacterial and antifungal properties . This demonstrates the versatility of sulfonyl chlorides in medicinal chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonyl chlorides are influenced by their molecular structure. For instance, the presence of halogen atoms can affect the density, melting point, and solubility of these compounds. The intramolecular distances within the benzene frame can also play a role in the stability of the compound . The specific properties of 4-(2-bromoacetyl)benzenesulfonyl chloride would need to be determined experimentally, but they are likely to be similar to those of related compounds.
Applications De Recherche Scientifique
Synthèse d'autres composés chimiques
“Chlorure de 4-(2-bromoacétyl)benzènesulfonyle” peut être utilisé comme matière première ou intermédiaire dans la synthèse d'autres composés chimiques . Sa structure unique, qui comprend un groupe bromoacétyle et un groupe chlorure de benzènesulfonyle, en fait un réactif polyvalent en synthèse organique .
Chimie clic
Le groupe chlorure de sulfonyle dans “this compound” peut être utilisé comme connecteur pour l'assemblage de petites molécules liées à -SO2- avec des protéines ou des acides nucléiques . Cette nouvelle approche de la chimie clic par le biais des sulfates est une approche complémentaire à l'utilisation d'amides et de groupes phosphate comme liaisons .
Modification des protéines
En biochimie, “this compound” pourrait potentiellement être utilisé pour modifier les protéines. Le groupe bromoacétyle est réactif et pourrait former des liaisons covalentes avec certains résidus d'acides aminés dans les protéines .
Modification des acides nucléiques
De même, “this compound” pourrait être utilisé pour modifier les acides nucléiques. Le groupe bromoacétyle pourrait potentiellement réagir avec certaines bases dans l'ADN ou l'ARN, permettant l'introduction d'un groupe benzènesulfonyle .
Développement de nouveaux médicaments
“this compound” pourrait être utilisé dans le développement de nouveaux médicaments. Sa structure unique pourrait être incorporée dans les molécules de médicaments pour améliorer leurs propriétés ou pour créer des types de médicaments entièrement nouveaux .
Science des matériaux
En science des matériaux, “this compound” pourrait potentiellement être utilisé dans la synthèse de nouveaux matériaux. Par exemple, il pourrait être utilisé pour créer des polymères aux propriétés uniques .
Safety and Hazards
4-(2-bromoacetyl)benzenesulfonyl Chloride is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . Safety measures include not breathing dust, not ingesting the compound, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Mécanisme D'action
Target of Action
It is known that sulfonyl chloride motifs can be used as connectors for the assembly of -so2- linked small molecules with proteins or nucleic acids .
Mode of Action
It is suggested that sulfonyl chloride motifs can interact with proteins or nucleic acids .
Biochemical Pathways
It is suggested that sulfonyl chloride motifs can be involved in the assembly of -so2- linked small molecules with proteins or nucleic acids .
Action Environment
It is advised to prevent the chemical from entering drains and to avoid discharging it into the environment .
Propriétés
IUPAC Name |
4-(2-bromoacetyl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO3S/c9-5-8(11)6-1-3-7(4-2-6)14(10,12)13/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSZVEXHEBFFCSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CBr)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373576 | |
| Record name | 4-(2-bromoacetyl)benzenesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5038-59-5 | |
| Record name | 4-(2-bromoacetyl)benzenesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5038-59-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![(4R)-4-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-(1H-indol-3-yl)pentanoic acid](/img/structure/B1333999.png)

